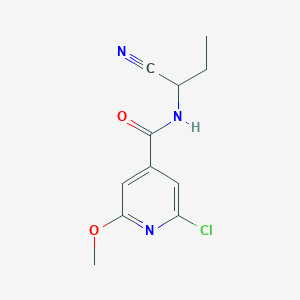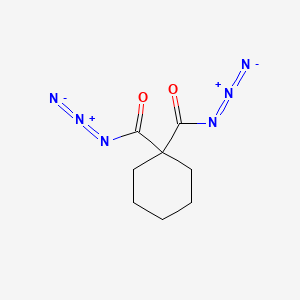
Cyclohexane-1,1-dicarbonyl diazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexane-1,1-dicarbonyl diazide is an organic compound characterized by the presence of two azide groups attached to a cyclohexane ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic processes.
準備方法
Synthetic Routes and Reaction Conditions: Cyclohexane-1,1-dicarbonyl diazide can be synthesized through the reaction of cyclohexane-1,1-dicarboxylic acid with sodium azide in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under mild conditions, with the azide groups being introduced via nucleophilic substitution .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory settings. The scalability of the reaction depends on the availability of starting materials and the efficiency of the reaction process.
化学反応の分析
Types of Reactions: Cyclohexane-1,1-dicarbonyl diazide undergoes various chemical reactions, including:
Substitution Reactions: The azide groups can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azide groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Cycloaddition Reactions: The azide groups can participate in cycloaddition reactions, forming triazoles in the presence of alkynes.
Common Reagents and Conditions:
Substitution: Sodium azide, thionyl chloride.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Cycloaddition: Copper(I) catalysts for click chemistry reactions.
Major Products:
Substitution: Various substituted cyclohexane derivatives.
Reduction: Cyclohexane-1,1-diamine.
Cycloaddition: Cyclohexane-1,1-dicarbonyl triazoles.
科学的研究の応用
Cyclohexane-1,1-dicarbonyl diazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of azide-based bioorthogonal chemistry, which allows for the labeling and tracking of biomolecules in living systems.
Medicine: Potential use in drug development, particularly in the design of prodrugs that release active compounds upon reduction of the azide groups.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of cyclohexane-1,1-dicarbonyl diazide primarily involves the reactivity of the azide groups. These groups can undergo nucleophilic substitution, reduction, or cycloaddition, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and the nature of the substituents introduced during the process .
類似化合物との比較
Cyclohexane-1,1-dicarboxylic acid: The parent compound from which cyclohexane-1,1-dicarbonyl diazide is derived.
Cyclohexane-1,1-dicarbonyl dichloride: Another derivative with chlorine atoms instead of azide groups.
Cyclohexane-1,3-dione derivatives: Compounds with similar cyclohexane rings but different functional groups.
Uniqueness: this compound is unique due to the presence of two azide groups, which impart distinct reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo various reactions, including cycloaddition and reduction, sets it apart from other cyclohexane derivatives .
特性
CAS番号 |
144817-17-4 |
|---|---|
分子式 |
C8H10N6O2 |
分子量 |
222.20 g/mol |
IUPAC名 |
cyclohexane-1,1-dicarbonyl azide |
InChI |
InChI=1S/C8H10N6O2/c9-13-11-6(15)8(7(16)12-14-10)4-2-1-3-5-8/h1-5H2 |
InChIキー |
KNSYHHMBTFKAGJ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)(C(=O)N=[N+]=[N-])C(=O)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methyl-N-[1-(naphthalen-2-yl)propyl]benzene-1-sulfonamide](/img/structure/B12545790.png)
![Bis{4-[4-nitro-2-(trifluoromethyl)phenoxy]phenyl}methanone](/img/structure/B12545801.png)
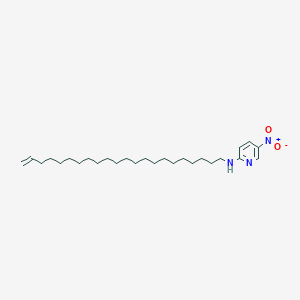
![2-[(Naphthalen-1-yl)oxy]-2-oxoethyl 2-methylprop-2-enoate](/img/structure/B12545812.png)
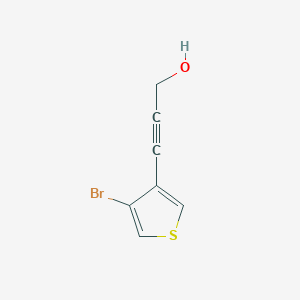

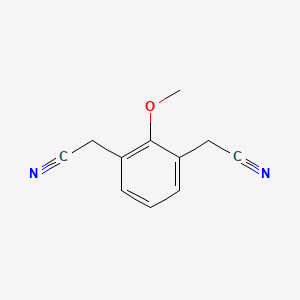
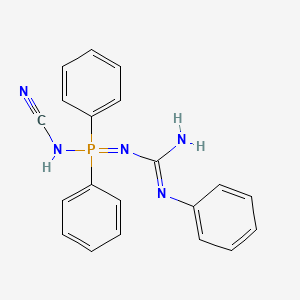
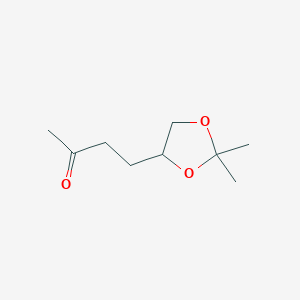
![Benzamide, 2-[(2-bromoethyl)[2-[(methylsulfonyl)oxy]ethyl]amino]-3,5-dinitro-N-[2-(phosphonooxy)ethyl]-, monosodium salt (9CI)](/img/structure/B12545857.png)
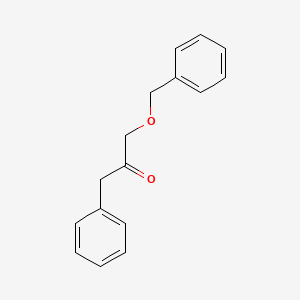
![Benzene, [[[(1R,2R)-2-phenylcyclopropyl]methoxy]methyl]-](/img/structure/B12545876.png)
